8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a bromine atom at the 8th position, a methoxyphenyl group at the 7th position, and a dimethyl group at the 1st and 3rd positions of the purine ring
Preparation Methods
The synthesis of 8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the cyclization of 2-bromo-4-methylaniline with crotonaldehyde to form 8-bromo-2,6-dimethylquinoline . This intermediate is then subjected to further reactions to introduce the methoxyphenyl and oxoethyl groups at the appropriate positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
8-bromo-7-(2-butyn-1-yl)-3-methylxanthine: This compound has a similar purine structure but with different substituents at the 7th position.
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: Another brominated compound with a different core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN4O4 |
---|---|
Molecular Weight |
407.22 g/mol |
IUPAC Name |
8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-11(22)9-5-4-6-10(7-9)25-3/h4-7H,8H2,1-3H3 |
InChI Key |
WDSDTXQQEJFDOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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